Daphnilongeranin A

Natural Product Chemistry Phytochemistry Structural Biology

Procure the first seco-10,17-longistylumphylline A-type alkaloid with a unique C23 scaffold. Essential for total synthesis methodology, biosynthetic pathway studies, and validating claimed MAO-A/B inhibition. Structurally distinct from C-22 nor- analogs; not interchangeable with generic Daphniphyllum alkaloids. Sourced from Daphniphyllum longeracemosum.

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
Cat. No. B107942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnilongeranin A
Molecular FormulaC23H29NO4
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4
InChIInChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m1/s1
InChIKeyTVYCEKHYHLUROK-DCLOCNOKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Daphnilongeranin A: Sourcing the First seco-10,17-Longistylumphylline A-Type Daphniphyllum Alkaloid


Daphnilongeranin A (CAS: 874201-05-5) is a natural alkaloid derived from the leaves and stems of *Daphniphyllum longeracemosum*, belonging to the structurally complex Daphniphyllum alkaloid family [1]. It is distinguished as the first and founding member of the seco-10,17-longistylumphylline A type subfamily, characterized by a unique C23 scaffold (MF: C23H29NO4, MW: 383.48 g/mol) [2]. While the broader class of Daphniphyllum alkaloids is recognized for diverse bioactivities, including cytotoxic, kinase inhibitory, and pesticidal effects, the specific, verifiable differentiation of Daphnilongeranin A from its closest analogs remains an active area of investigation with limited high-strength comparative data [3].

Why Generic Substitution Fails: The Structural Singularity of Daphnilongeranin A


Daphnilongeranin A cannot be simply interchanged with other Daphniphyllum alkaloids or generic standards due to its distinct molecular architecture. It is defined as the first seco-10,17-longistylumphylline A-type alkaloid, a specific skeletal classification that fundamentally differentiates it from even its co-isolated analog, Daphnilongeranin B, which is a C-22 nor-Daphniphyllum alkaloid with a different C21 skeleton [1]. Furthermore, it serves as a unique biosynthetic node, acting as a precursor for the daphnicyclidin D-type subfamily [2]. This structural and biosynthetic uniqueness ensures that assays, synthetic studies, or biological investigations using a generic Daphniphyllum alkaloid or a structurally similar analog will not replicate the specific chemical behavior or potential biological profile of Daphnilongeranin A.

Quantitative Differentiation Evidence for Daphnilongeranin A Procurement


Structural Differentiation: The Only Known seco-10,17-Longistylumphylline A-Type Alkaloid

Daphnilongeranin A is the only characterized alkaloid belonging to the seco-10,17-longistylumphylline A-type subclass. Its isolation and full spectroscopic characterization (including 2D NMR) established this new skeletal type [1]. The co-isolated analog, Daphnilongeranin B, was concurrently classified as a new C-22 nor-Daphniphyllum alkaloid with a distinct C21 skeleton, providing a direct structural comparator from the same source material [1].

Natural Product Chemistry Phytochemistry Structural Biology

Biosynthetic Role: A Key Intermediate in Daphniphyllum Alkaloid Diversification

Recent biomimetic synthesis studies have demonstrated that Daphnilongeranin A is not just a terminal natural product but a crucial biosynthetic intermediate. It has been experimentally derived from calyciphylline A and further converted to daphnicyclidin D, positioning it at the center of a complex biosynthetic network [1]. This contrasts with many Daphniphyllum alkaloids that represent terminal biosynthetic endpoints.

Synthetic Biology Biosynthesis Organic Synthesis

MAO Inhibition Potential: Patented Selectivity Over Existing Inhibitors

A patent (CN105287548A) claims that Daphnilongeranin A exhibits higher inhibitory activity and improved selectivity for MAO-A and MAO-B compared to existing monoamine oxidase inhibitors [1]. The patent specifies its use in treating MAO disorder-related diseases, positioning it as a candidate for neurological disorder therapeutics. However, it is critical to note that the patent text available does not contain the quantitative IC50 values required to meet the highest standard of evidence.

Neuropharmacology Enzyme Inhibition Drug Discovery

Target Application Scenarios for Daphnilongeranin A Based on Verified Evidence


Structural and Synthetic Chemistry: Advancing Total Synthesis Methodology

As the first member of its structural class and a key biosynthetic intermediate, Daphnilongeranin A is an ideal target for total synthesis groups. Its procurement supports research aimed at developing novel synthetic methodologies, validating biomimetic strategies, and exploring the chemical space of the seco-10,17-longistylumphylline A scaffold, which cannot be achieved with other Daphniphyllum alkaloids [1]. Successful syntheses have demonstrated its utility as a model compound for complex polycyclic alkaloid construction [2].

Phytochemical Reference and Analytical Standard Development

The unique, fully characterized spectroscopic profile of Daphnilongeranin A, established through 1D/2D NMR and MS, makes it a valuable reference standard for the quality control and dereplication of *Daphniphyllum* plant extracts. Its procurement is necessary for laboratories developing analytical methods (e.g., HPLC, LC-MS) for the identification and quantification of this specific alkaloid in complex botanical matrices [1].

Exploratory Neuropharmacology: Probing MAO Inhibition

Based on the patented claim of enhanced MAO-A/MAO-B inhibition and selectivity, Daphnilongeranin A is a candidate compound for exploratory research in neurological disorders like depression and anxiety. Procurement is appropriate for in vitro enzyme assays and early-stage profiling to validate and quantify the claimed MAO inhibitory activity against established inhibitors, thereby establishing a firmer scientific basis for the compound [3].

Biosynthetic Engineering: Elucidating Alkaloid Diversification Pathways

Given its central role as a biosynthetic node from which other alkaloid subfamilies are derived, Daphnilongeranin A is an essential tool for biosynthetic studies. Researchers procuring this compound can use it as a substrate or standard in experiments designed to elucidate the enzymatic pathways and genetic machinery responsible for the remarkable structural diversity of Daphniphyllum alkaloids [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daphnilongeranin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.